N-cyclobutyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-imine
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Overview
Description
3-(Cyclobutylamino)-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine family. Benzothiadiazines are known for their diverse applications in medicinal chemistry, particularly as diuretic and antihypertensive agents . This compound, with its unique structure, has garnered interest for its potential therapeutic applications and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylamino)-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with cyclobutylamine in the presence of an oxidizing agent . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylamino)-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Cyclobutylamino)-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Cyclobutylamino)-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can bind to the sulfonylurea receptor subunit of ATP-sensitive potassium channels, promoting potassium efflux from cells . This action can lead to various physiological effects, such as the inhibition of insulin release and the reduction of vascular resistance .
Comparison with Similar Compounds
Similar Compounds
Diazoxide: A structurally related compound used for the management of hypoglycemia and hypertension.
Chlorothiazide: Another benzothiadiazine derivative used as a diuretic and antihypertensive agent.
Hydrochlorothiazide: Similar to chlorothiazide, it is widely used in the treatment of hypertension.
Uniqueness
3-(Cyclobutylamino)-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific cyclobutylamino substitution, which may confer distinct pharmacological properties and chemical reactivity compared to other benzothiadiazine derivatives .
Properties
CAS No. |
497250-13-2 |
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Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N-cyclobutyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C11H13N3O2S/c15-17(16)10-7-2-1-6-9(10)13-11(14-17)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,12,13,14) |
InChI Key |
HWUFEDVHNRSSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N=C2NC3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
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